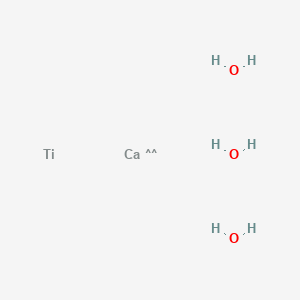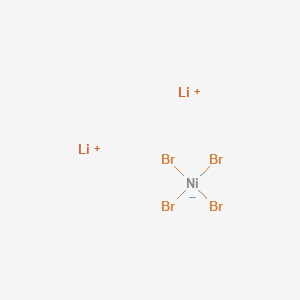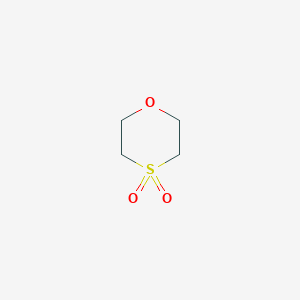
perovskite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perovskite is a type of mineral that has gained significant attention in recent years due to its potential applications in various fields, including solar cells, electronics, and catalysis. It is named after Russian mineralogist Lev Perovski and has a unique crystal structure that makes it an attractive material for research and development.
Mécanisme D'action
The mechanism of action of perovskite is not yet fully understood. However, it is believed that the unique crystal structure of perovskite allows for efficient charge transfer, which is essential for its photovoltaic properties. In catalysis, perovskite's high surface area and unique electronic properties allow for efficient catalytic reactions.
Effets Biochimiques Et Physiologiques
Perovskite has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that perovskite may have toxic effects on living organisms. Therefore, further research is needed to fully understand the potential health risks associated with perovskite.
Avantages Et Limitations Des Expériences En Laboratoire
Perovskite's unique properties make it an attractive material for research and development. Its high efficiency in converting sunlight into electricity and its potential as a catalyst for various chemical reactions make it an excellent material for lab experiments. However, perovskite is also known for its instability, which can make it challenging to work with in certain lab settings.
Orientations Futures
There are several future directions for perovskite research. One of the most significant areas of research is the development of more stable and durable perovskite materials. This will enable perovskite to be used in a wider range of applications, including large-scale solar energy production. Additionally, researchers are exploring the use of perovskite in other fields, such as optoelectronics and data storage. Finally, there is a need for further research into the potential health risks associated with perovskite to ensure that its use is safe for humans and the environment.
In conclusion, perovskite is a promising material with significant potential in various fields, including solar cells, catalysis, and optoelectronics. Its unique crystal structure and electronic properties make it an attractive material for research and development. However, further research is needed to fully understand its mechanism of action, potential health risks, and to develop more stable and durable perovskite materials.
Méthodes De Synthèse
Perovskite can be synthesized using various methods, including solution-based methods, solid-state reactions, and vapor deposition techniques. The most commonly used method is the solution-based method, which involves mixing metal halides and lead halides in a solvent to form a perovskite precursor solution. This solution is then deposited onto a substrate and annealed to form a perovskite film.
Applications De Recherche Scientifique
Perovskite has been extensively studied in the field of photovoltaics due to its high efficiency in converting sunlight into electricity. Recent advancements in perovskite solar cells have resulted in power conversion efficiencies exceeding 25%, which is comparable to traditional silicon-based solar cells. Perovskite has also shown potential in the field of catalysis, where it can be used as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
12194-71-7 |
|---|---|
Nom du produit |
perovskite |
Formule moléculaire |
CaH6O3Ti |
Poids moléculaire |
141.99 g/mol |
InChI |
InChI=1S/Ca.3H2O.Ti/h;3*1H2; |
Clé InChI |
NYMLMVRVLAXPPL-UHFFFAOYSA-N |
SMILES |
O.O.O.[Ca].[Ti] |
SMILES canonique |
O.O.O.[Ca].[Ti] |
Synonymes |
calcium titanium oxide CaTiO3 perovskite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Azaspiro[4.5]decane](/img/structure/B86638.png)










